molecular formula C8H11F3N4 B1458858 [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1394116-51-8

[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Cat. No. B1458858
M. Wt: 220.2 g/mol
InChI Key: KYVOJELSYUUTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been studied for potential antiviral and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” includes a [1,2,4]triazolo[4,3-a]pyridine ring with a trifluoromethyl group attached . The molecular formula is C8H11F3N4 .


Chemical Reactions Analysis

The specific chemical reactions involving “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” include a molecular weight of 293.12 . The compound is a powder at room temperature . More specific properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Anti-Cancer Studies

  • Field : Oncology
  • Application : This compound has been used in the synthesis of a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties .
  • Method : The compound was treated with an array of isocyanates in the presence of triethylamine . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .
  • Results : The IC50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 . It was discovered that RB7 induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Antibacterial Activity

  • Field : Microbiology
  • Application : Newly synthesized triazolo[4,3-a]pyrazine derivatives have been tested for their antibacterial activities .
  • Method : The antibacterial activities were tested using the microbroth dilution method .
  • Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Antidepressant Studies

  • Field : Psychiatry
  • Application : Pyrazine derivatives, including this compound, have been studied for their potential use in the treatment of depression .
  • Method : The compound is used in the synthesis of various pyrazine derivatives, which are then tested for their antidepressant properties .
  • Results : While specific results for this compound are not available, pyrazine derivatives in general have shown promise in antidepressant studies .

Antipsychotic Studies

  • Field : Psychiatry
  • Application : This compound has been used in the synthesis of various pyrazine derivatives, which have been studied for their potential use in the treatment of psychosis .
  • Method : The compound is used in the synthesis of various pyrazine derivatives, which are then tested for their antipsychotic properties .
  • Results : While specific results for this compound are not available, pyrazine derivatives in general have shown promise in antipsychotic studies .

Migraine Treatment

  • Field : Neurology
  • Application : This compound has been used in the synthesis of Ubrogepant, a medicament used for acute migraine with or without visual disturbances .
  • Method : The compound is used in the synthesis of Ubrogepant, which is a calcitonin gene-related peptide (CGRP) receptor antagonist .
  • Results : Ubrogepant has been approved by the FDA for the treatment of acute migraines .

Anti-Inflammatory Studies

  • Field : Immunology
  • Application : Pyrazine derivatives, including this compound, have been studied for their potential use in the treatment of inflammation .
  • Method : The compound is used in the synthesis of various pyrazine derivatives, which are then tested for their anti-inflammatory properties .
  • Results : While specific results for this compound are not available, pyrazine derivatives in general have shown promise in anti-inflammatory studies .

Safety And Hazards

The safety and hazards associated with “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine” are not detailed in the available resources .

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline family, which includes “[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine”, has been studied for potential antiviral and antimicrobial activities . Future research could explore these properties further, as well as investigate the specific synthesis, chemical reactions, mechanism of action, and safety of this compound .

properties

IUPAC Name

[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-6-13-14-7(3-12)15(6)4-5/h5H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVOJELSYUUTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 2
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 3
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 4
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 5
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 6
[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

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